8-Nitroquinoline

Catalog No.
S702369
CAS No.
607-35-2
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Nitroquinoline

CAS Number

607-35-2

Product Name

8-Nitroquinoline

IUPAC Name

8-nitroquinoline

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H

InChI Key

OQHHSGRZCKGLCY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2

Solubility

Slightly soluble in water. Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.
Soluble in hot wate

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2

Organic Synthesis Precursor

8-Nitroquinoline finds its primary application in scientific research as a key building block for the synthesis of various organic compounds. Its chemical structure, with a nitro group attached to the quinoline ring system, makes it a versatile starting material for further functionalization reactions []. Research has explored its use in the preparation of diverse compounds, including:

  • Bisubstituted phenoxy-6-methoxy-8-aminoquinoline [].
  • Furazano[3,4-h]quinoline derivatives [].

These synthesized compounds can then be studied for their own unique properties and potential applications in various fields.

Potential for Biological Activity

While 8-nitroquinoline itself may have some inherent biological activity, research suggests its true value lies in its role as a precursor for the development of novel bioactive compounds []. Studies have indicated that modifications of the 8-nitroquinoline structure can lead to compounds with interesting biological properties, such as:

  • Anti-inflammatory activity [].
  • DNA intercalating properties, which could be useful in the development of anti-cancer drugs [].

8-Nitroquinoline is a heterocyclic aromatic compound derived from quinoline with a nitro group attached to the 8th carbon position. It holds significance in scientific research primarily as a precursor molecule for the synthesis of other bioactive compounds [].


Molecular Structure Analysis

8-Nitroquinoline possesses a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The nitro group (NO2) is attached to the 8th carbon atom of the quinoline ring. This structure influences the molecule's properties in several ways:

  • Aromaticity: Both the benzene and pyridine rings exhibit aromaticity, granting the molecule stability and unique electronic properties [].
  • Polarity: The presence of the electron-withdrawing nitro group introduces a permanent dipole moment, making the molecule polar [].

Chemical Reactions Analysis

Several chemical reactions involving 8-Nitroquinoline are relevant to scientific research:

  • Synthesis: A common method for synthesizing 8-Nitroquinoline involves nitration of quinoline with a mixture of nitric and sulfuric acids [].

Balanced Chemical Equation

C9H7N + HNO3 (conc.) -> C9H6N2O2 + H2O []

  • Precursor for other compounds: 8-Nitroquinoline serves as a starting material for the synthesis of various bioactive molecules, including bisubstituted phenoxy-6-methoxy-8-aminoquinoline and furazano[3,4-h]quinoline [, ].

Physical And Chemical Properties Analysis

  • Melting Point: 232-234 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform []
  • Stability: Stable under normal storage conditions []

Mechanism of Action (Not Applicable)

8-Nitroquinoline is considered a hazardous compound. Here are some key safety concerns:

  • Toxicity: Studies suggest 8-Nitroquinoline exhibits mutagenic and carcinogenic properties [].
  • Skin and eye irritant: Contact with the skin or eyes can cause irritation [].

Color/Form

Monoclinic prisms from alcohol

XLogP3

1.4

LogP

1.4 (LogP)
log Kow = 1.40

Melting Point

90.0 °C
91.5 °C

UNII

YWO6S88V4V

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.73%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

607-35-2

Associated Chemicals

Quinoline, 3-nitro;17576-53-3
Quinoline, 5-nitro;607-34-1
Quinoline, 6-nitro;613-50-3
Quinoline, 7-nitro;613-51-4

Wikipedia

8-nitroquinoline

Methods of Manufacturing

At 0 °C, mixed acid attacks the protonated quinoline to yield a 1:1 mixture of 5-nitroquinoline... and 8-nitroquinoline... .

General Manufacturing Information

Quinoline, 8-nitro-: INACTIVE

Dates

Modify: 2023-08-15
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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